(3E)-3-({5-bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one
Description
(3E)-3-({5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated indole moiety, a pyrrolidine ring, and a phenyl-substituted dihydroindolone core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C29H24BrN3O2 |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
(3E)-3-[[5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1-phenylindol-2-one |
InChI |
InChI=1S/C29H24BrN3O2/c30-21-12-13-26-24(17-21)20(18-32(26)19-28(34)31-14-6-7-15-31)16-25-23-10-4-5-11-27(23)33(29(25)35)22-8-2-1-3-9-22/h1-5,8-13,16-18H,6-7,14-15,19H2/b25-16+ |
InChI Key |
DNIFDUYMNGRJIU-PCLIKHOPSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)/C=C/4\C5=CC=CC=C5N(C4=O)C6=CC=CC=C6 |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=C4C5=CC=CC=C5N(C4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the bromination of an indole derivative, followed by the introduction of a pyrrolidine ring through a nucleophilic substitution reaction. The final step involves the condensation of the brominated indole with a phenyl-substituted dihydroindolone under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the brominated indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3E)-3-({5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-({5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bromomethyl methyl ether: A brominated ether compound.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A disulfonic acid with antioxidant properties.
Uniqueness
(3E)-3-({5-BROMO-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
